molecular formula C11H12ClNO3S B12107767 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Katalognummer: B12107767
Molekulargewicht: 273.74 g/mol
InChI-Schlüssel: FMDOFNIMTNIYRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a chemical compound that features a pyrrolidine ring attached to a benzene sulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: Hydroxyl derivatives.

    Oxidation Reactions: Pyrrolidone derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrrolidine ring may contribute to the binding affinity and specificity of the compound for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride: Contains an additional methoxyethoxy group, which may alter its chemical properties and reactivity.

Uniqueness

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is unique due to its combination of a pyrrolidine ring and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications. The presence of both functional groups allows for versatile chemical modifications and interactions with biological targets.

Eigenschaften

Molekularformel

C11H12ClNO3S

Molekulargewicht

273.74 g/mol

IUPAC-Name

3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H12ClNO3S/c12-17(15,16)10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2

InChI-Schlüssel

FMDOFNIMTNIYRD-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.